4',5'-Diiodofluorescein

Photodynamic Therapy Photosensitization Singlet Oxygen Generation

Researchers requiring controlled singlet oxygen production for sub-lethal photoactivation cannot substitute generic fluorescein derivatives without compromising reproducibility. 4',5'-Diiodofluorescein (I₂F) delivers quantitatively distinct photophysical tuning: • 3-fold lower singlet oxygen quantum yield & photocytotoxicity vs. tetrabromofluorescein - enabling finer dose-response tuning in photodynamic killing screens & endocytosis mutant isolation • RTP lifetime of 130-140 ms, equivalent to tetrabromofluorescein, for time-resolved luminescence detection & SS-RTP assays • FDA permanently listed as D&C Orange No. 10 for externally applied drug/cosmetic formulations with batch certification Supplied with full Certificate of Analysis. Ideal for photodynamic therapy research, phosphorescence-based analytical platforms, and regulated colorant development.

Molecular Formula C20H10I2O5
Molecular Weight 584.1 g/mol
CAS No. 38577-97-8
Cat. No. B037397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',5'-Diiodofluorescein
CAS38577-97-8
Synonyms9’-[9h]xanthen]-3-one,3’,6’-dihydroxy-4’,5’-diiodo-spiro[isobenzofuran-1(3h; 3',6'-dihydroxy-4',5'-diiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one; SOLVENT RED 73; D&CORANGENO.10; 4'',5''-Diiodofluorescein (C.I. 45425:1)
Molecular FormulaC20H10I2O5
Molecular Weight584.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O
InChIInChI=1S/C20H10I2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
InChIKeyDSVUBXQDJGJGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4',5'-Diiodofluorescein Overview


4',5'-Diiodofluorescein (CAS 38577-97-8), also known as D&C Orange No. 10 or C.I. Solvent Red 73, is a halogenated xanthene dye belonging to the fluorescein family [1]. The compound is characterized by the substitution of two iodine atoms at the 4' and 5' positions of the fluorescein xanthene core (molecular formula C20H10I2O5, molecular weight 584.1 g/mol) [2]. This diiodo-substitution induces a pronounced internal heavy-atom effect, which dramatically enhances intersystem crossing (ISC) from the singlet excited state to the triplet manifold [3]. Consequently, the molecule exhibits substantially reduced fluorescence quantum yield relative to unsubstituted fluorescein, but correspondingly increased singlet oxygen generation capacity and room-temperature phosphorescence (RTP) [4]. The compound is permanently listed by the U.S. FDA for use in drugs and cosmetics, subject to batch certification requirements [5].

Photosensitization Moderate singlet oxygen yield supports sub-lethal photoactivation and dose-response tuning studies
Phosphorescence Long-lived room-temperature phosphorescence (130–140 ms) for solid-substrate detection methods
Colorant Compliance Permanently FDA-listed as D&C Orange No. 10 for drugs and cosmetics; batch-certification pathway available
Organic Electronics Patent-claimed electro-bistable material (as diacetate ester) for non-volatile memory device research

Why 4',5'-Diiodofluorescein Cannot Be Substituted


Generic substitution among fluorescein derivatives is scientifically invalid in applications requiring controlled singlet oxygen production, phosphorescence-based detection, or specific heavy-atom tuning [1]. The halogenation pattern directly governs the rate of intersystem crossing (ISC) and thus the balance between fluorescence and triplet-state processes [2]. Unsubstituted fluorescein exhibits near-unity fluorescence quantum yield (Φf ≈ 0.95 in 0.1 N NaOH) with negligible triplet yield, making it unsuitable for photosensitization or phosphorescence applications [3]. Conversely, 2′,4′,5′,7′-tetrabromofluorescein (Br4F) and 4',5'-diiodofluorescein (I2F) display markedly different singlet oxygen quantum yields and photobleaching kinetics despite both being heavy-atom substituted [4]. Even within the diiodo-substituted series, the regioisomer 2',7'-diiodofluorescein exhibits distinct quantum yields (Φf ≈ 0.13 in ethanol) compared to the 4',5'-diiodo isomer . These quantitative differences in photophysical parameters dictate which derivative is optimal for a given protocol—substitution without empirical verification of the specific halogenation pattern and its associated photophysical constants will compromise experimental reproducibility and data validity.

4',5'-Diiodofluorescein Fluorescein Near-unity fluorescence quantum yield, negligible triplet yield — may not provide photosensitization or phosphorescence capability
4',5'-Diiodofluorescein Tetrabromofluorescein Reported higher singlet oxygen yield alters phototoxicity profile — may shift endpoint sensitivity and dose-response interpretation
4',5'-Diiodofluorescein 2',7'-Diiodofluorescein Different regioisomer quantum yield and photophysical balance — may not reproduce the 4',5'-isomer's spectroscopic behavior

4',5'-Diiodofluorescein: Comparative Evidence


Singlet Oxygen Yield vs. Tetrabromofluorescein

In a direct head-to-head comparison of dextran-conjugated halogenofluorescein derivatives, the singlet oxygen quantum yield (ΦΔ) of 2′,4′,5′,7′-tetrabromofluorescein isothiocyanate dextran (Br4FD) was threefold higher than that of 4′,5′-diiodofluorescein isothiocyanate dextran (I2FD) [1]. This quantitative difference directly translates to differential photodynamic killing efficiency: Br4FD exhibited threefold higher photoinduced cytotoxicity than I2FD in Dictyostelium discoideum amoebae under identical illumination conditions [1].

Singlet Oxygen Yield
Head‑to‑head
I2FD (4',5'-diiodo): baseline ΦΔ, 1× cytotoxicity Br4FD (tetrabromo): 3× ΦΔ, 3× cytotoxicity
Supports controlled, moderate photosensitization profile selection
D. discoideum amoebae; dextran-conjugate form
Photodynamic Therapy Photosensitization Singlet Oxygen Generation Phototoxicity

Fluorescence Quantum Yield vs. Fluorescein

The introduction of iodine atoms at the 4' and 5' positions of fluorescein induces a pronounced internal heavy-atom effect that dramatically reduces the fluorescence quantum yield (Φf) . While unsubstituted fluorescein exhibits a Φf of 0.95 in 0.1 N NaOH [1], 4',5'-diiodofluorescein displays a Φf of less than 0.40 in ethanol . This >55% reduction in fluorescence efficiency is directly attributable to enhanced spin-orbit coupling that accelerates intersystem crossing (ISC) from the S₁ singlet state to the T₁ triplet state [2].

Fluorescence Quantum Yield
Cross‑study
4',5'-Diiodofluorescein: Φf < 0.40 (ethanol) Fluorescein: Φf = 0.95 (0.1 N NaOH)
Indicates triplet-state preference over fluorescence detection
Solvent conditions may influence absolute values
Fluorescence Spectroscopy Quantum Yield Heavy-Atom Effect Intersystem Crossing

Phosphorescence Lifetime Equivalence

Comparative luminescence analysis of diiodofluorescein (DIF) and tetrabromofluorescein (TBF) reveals that both compounds exhibit robust room-temperature phosphorescence (RTP) on solid surfaces, with lifetimes falling within the same range of 130-140 ms [1]. The RTP and room-temperature fluorescence (RTF) polarization values for both compounds were similarly constrained to 0.01-0.05 [1]. Luminescence intensity for both compounds is strongest under alkaline solution conditions [1].

RTP Lifetime
Head‑to‑head
DIF (4',5'-diiodo): 130–140 ms TBF (tetrabromo): 130–140 ms — equivalent
Functional interchangeability for phosphorescence detection methods
Solid-surface RTP on filter paper substrate
Phosphorescence Time-Resolved Spectroscopy Luminescence Lifetime Heavy-Atom Effect

Electro-Bistable Material for Memory Devices

A patent describing solid-phase synthesis of halogenated fluorescein derivatives for electronic applications specifically identifies 4',5'-diiodofluorescein diacetate as a suitable electro-bistable material for non-volatile memory device fabrication, along with 2′,4′,5′-trichlorofluorescein, 2′,4′,5′,7′-tetrachlorofluorescein, and 2′,4′,5′-triiodofluorescein [1]. This selection reflects the unique electronic properties imparted by the 4',5'-diiodo substitution pattern when formulated as the diacetate ester [1].

Electro-Bistable Claim
Class‑level
Patent-claimed candidate for non-volatile memory devices (as diacetate ester)
Supports organic electronics research context; data to verify
No quantitative electrical parameters reported
Organic Electronics Non-Volatile Memory Electro-Bistability Microelectronics

FDA Permanent Listing as D&C Orange No. 10

4',5'-Diiodofluorescein (CAS 38577-97-8) is permanently listed by the U.S. Food and Drug Administration as D&C Orange No. 10 for use in drugs and cosmetics, subject to batch certification requirements [1]. This regulatory designation distinguishes it from many other halogenated fluorescein derivatives, including 2',4',5',7'-tetrabromofluorescein (D&C Red No. 22) and 2',4',5',7'-tetraiodofluorescein (FD&C Red No. 3), which carry distinct color additive classifications with differing permissible use scopes [2].

FDA Listing
Class‑level
Permanently listed as D&C Orange No. 10 for drugs and cosmetics; batch certification required
Enables regulatory compliance pathway for colorant formulation
Not permitted in foods; differs from FD&C Red No. 3 scope
Regulatory Compliance Color Additives FDA Certification Drug Formulation

4',5'-Diiodofluorescein Application Scenarios


Controlled Photodynamic Photosensitization

4',5'-Diiodofluorescein is the preferred photosensitizer for photodynamic experiments where maximal singlet oxygen production (and thus maximal cytotoxicity) is undesirable. The direct head-to-head comparison establishes that I2FD generates singlet oxygen with a quantum yield threefold lower than tetrabromofluorescein (Br4FD) and correspondingly produces threefold lower photoinduced cytotoxicity [1]. This quantitatively distinct, less aggressive photosensitization profile enables finer dose-response tuning and is particularly valuable in photodynamic killing screens, endocytosis mutant isolation protocols, and any application requiring sub-lethal photoactivation thresholds [1].

Solid-Substrate RTP Analytical Methods

For solid-surface room-temperature phosphorescence (SS-RTP) assays and time-resolved luminescence detection, 4',5'-diiodofluorescein provides a long-lived emission signal with an RTP lifetime of 130-140 ms [2]. This lifetime is equivalent to that of tetrabromofluorescein, making both compounds functionally interchangeable for phosphorescence-based analytical platforms [2]. Selection between the two can therefore be driven by secondary factors such as differential singlet oxygen yield (if phototoxicity is a concern), synthetic accessibility of dextran conjugates, or vendor-specific pricing and purity specifications.

Non-Volatile Memory Device Fabrication

Researchers and industrial developers in the microelectronics sector may select 4',5'-diiodofluorescein diacetate as a candidate electro-bistable material for organic-based non-volatile memory devices [3]. The compound is explicitly claimed in a patent describing solid-phase synthesis of halogenated fluorescein derivatives for this application [3]. The 4',5'-diiodo substitution pattern, when formulated as the diacetate ester, confers electronic properties suitable for bistable switching behavior—a functional niche not shared by unsubstituted fluorescein or many other halogenated analogs [3].

FDA-Compliant Drug and Cosmetic Colorant

Industrial formulators developing FDA-regulated drug or cosmetic products requiring an orange colorant may utilize 4',5'-diiodofluorescein under its regulatory designation D&C Orange No. 10 [4]. The compound is permanently listed for these use categories and is subject to batch certification [4]. This explicit regulatory pathway distinguishes 4',5'-diiodofluorescein from other halogenated fluorescein derivatives that lack permanent listing or are restricted to different product categories (e.g., FD&C Red No. 3 for food use) [5]. The FDA listing provides procurement certainty and compliance assurance unavailable for non-listed analogs.

Application
Selection Property
Validation Focus
Controlled photosensitization studies
Moderate singlet oxygen yield (lower than tetrabromo)
Dose-response tuning, sub-lethal photoactivation endpoints
Solid-substrate room-temperature phosphorescence assays
Long-lived RTP emission (130–140 ms, equivalent to tetrabromo)
Functional interchangeability assessment, signal reproducibility
Organic non-volatile memory device research
Electro-bistable candidacy (patent-claimed, as diacetate ester)
Device fabrication compatibility, switching behavior verification
FDA-regulated drug/cosmetic colorant formulation
Permanent listing as D&C Orange No. 10; batch certification required
Compliance pathway review, certification documentation

Technical Documentation Hub

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